![molecular formula C8H8N2O B1344222 (1H-Benzo[d]imidazol-4-yl)methanol CAS No. 65658-13-1](/img/structure/B1344222.png)

(1H-Benzo[d]imidazol-4-yl)methanol

Übersicht

Beschreibung

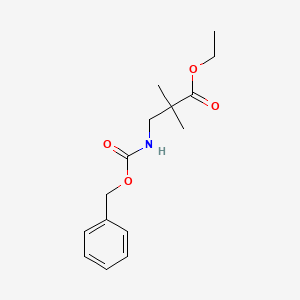

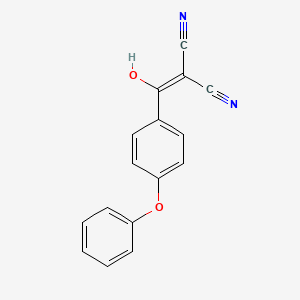

“(1H-Benzo[d]imidazol-4-yl)methanol” is a compound with the linear formula C15H14N2O . It is a solid substance with a molecular weight of 238.29 . The compound is also known as “(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol” and has the InChI code 1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 .

Synthesis Analysis

The synthesis of (1H-Benzo[d]imidazol-2-yl)methanol and similar compounds has been reported in several studies . One method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . This reaction proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

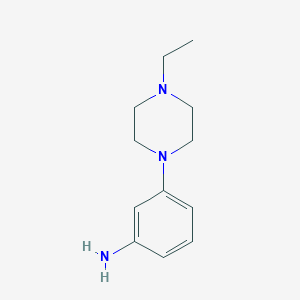

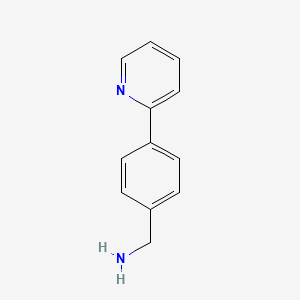

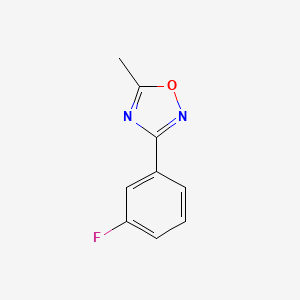

The molecular structure of (1H-Benzo[d]imidazol-4-yl)methanol is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component of functional molecules used in a variety of applications .Chemical Reactions Analysis

Imidazoles, including (1H-Benzo[d]imidazol-4-yl)methanol, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, with an emphasis placed on the bonds constructed during the formation of the imidazole .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Imidazole, the core structure of 4-(Hydroxymethyl)benzimidazole, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Potential

Some 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine compounds have been synthesized and evaluated for their antitumor potential against different cell lines .

Antibacterial Activity

1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria .

Antifungal Activity

These compounds have also been tested for their antifungal activity .

Drug Development

Imidazole has become an important synthon in the development of new drugs . Examples of commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Material Science Applications

Practically significant materials prepared from (benzo[d]imidazol-2-yl)methanols include Co (II) cubane complexes behaving as single-molecule magnets, a cobalt catalyst for water electro-oxidation at neutral pH, red-emitting fluorophores, cytotoxic and apoptosis-inducing agents, and prominent derivatives with antimicrobial activity .

Wirkmechanismus

Target of Action

4-(Hydroxymethyl)benzimidazole, also known as (1H-Benzo[d]imidazol-4-yl)methanol, is a benzimidazole derivative. Benzimidazole derivatives are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . .

Mode of Action

The mode of action of benzimidazole compounds involves their interaction with the eukaryotic cytoskeletal protein, tubulin . This interaction interferes with the polymerization of mammalian tubulin . .

Biochemical Pathways

Benzimidazole derivatives are known to interrupt important biochemical pathways. For instance, some benzimidazole-based drugs act as antihypertensive agents by interrupting the renin–angiotensin system, which plays a pivotal role in the regulation of blood pressure and fluid and electrolyte homeostasis

Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Benzimidazole compounds are known for their excellent properties, such as increased stability and bioavailability . .

Result of Action

The result of a compound’s action is typically observed at the molecular and cellular levels. Benzimidazole compounds are known to exhibit a broad spectrum of bioactivities . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the synthesis of certain imidazole derivatives has been optimized under different conditions, highlighting the role of catalysts and diverse conditions in enhancing synthetic efficiency . .

Safety and Hazards

Zukünftige Richtungen

The future directions for (1H-Benzo[d]imidazol-4-yl)methanol and similar compounds are promising. Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Furthermore, recent advances in the synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their regiocontrolled synthesis .

Eigenschaften

IUPAC Name |

1H-benzimidazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZPQNFDQVNJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626052 | |

| Record name | (1H-Benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d]imidazol-4-yl)methanol | |

CAS RN |

65658-13-1 | |

| Record name | (1H-Benzimidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

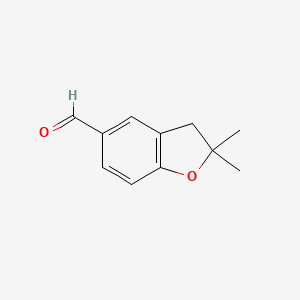

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)